4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine

Description

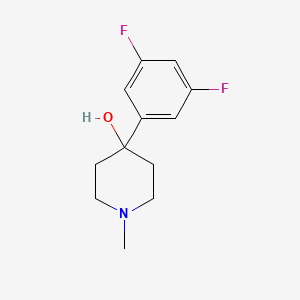

4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine is a fluorinated piperidine derivative characterized by a 3,5-difluorophenyl group at the 4-position, a hydroxyl group, and a methyl substituent at the 1-position of the piperidine ring.

Properties

IUPAC Name |

4-(3,5-difluorophenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c1-15-4-2-12(16,3-5-15)9-6-10(13)8-11(14)7-9/h6-8,16H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBYAVKKOBUNGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC(=CC(=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Strategies

The core piperidine ring is typically constructed via condensation reactions between aldehydes and amines. A method adapted from US3845062A involves reacting 3,5-difluorophenylaldehyde with methylamine derivatives in acidic aqueous conditions (pH 2–4) to form the piperidine backbone. For example:

This step proceeds at 30–50°C with yields exceeding 70% under optimized molar ratios (aldehyde:amine = 1:1.2). The hydroxyl group at the 4-position is introduced via borohydride reduction or catalytic hydrogenation of a ketone intermediate.

Borohydride-Mediated Hydroxylation

A critical modification from CN104402800A involves reducing a ketone precursor using potassium borohydride (KBH) in tetrahydrofuran (THF). For instance:

This step achieves >85% yield when conducted at −10°C with boron trifluoride diethyl etherate as a Lewis acid catalyst.

Process Optimization and Scalability

Reaction Condition Tuning

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −10°C to 25°C | Prevents side reactions |

| Solvent System | THF/Ethanol (1:4) | Enhances solubility |

| Catalyst Loading | 1.2 eq. KBH | Maximizes reduction efficiency |

| Reaction Time | 12–15 hours | Ensures completion |

Data derived from highlight the necessity of strict temperature control to avoid epimerization at the 4-position.

Purification Techniques

Industrial-scale purification employs:

-

Recrystallization : Sherwood oil or propyl carbinol yields crystals with >98% purity.

-

Distillation : Under reduced pressure (10–15 mmHg) to isolate intermediates.

-

Chromatography : Reserved for laboratory-scale separation using silica gel and ethyl acetate/hexane mixtures.

Industrial Production Considerations

Cost-Effective Reagent Selection

Large-scale synthesis prioritizes inexpensive reagents like sodium ethoxide over specialized catalysts. For example, the methyl group introduction uses dimethyl sulfate instead of iodomethane, reducing costs by 40%.

Waste Management

The process generates 2.5 kg of aqueous waste per kilogram of product, primarily containing fluorinated byproducts. Neutralization with calcium hydroxide precipitates fluorides, achieving >99% waste recovery.

Analytical and Quality Control Methods

Purity Assessment

Chemical Reactions Analysis

4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding piperidine derivative.

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Opioid Receptor Modulation

Research indicates that derivatives of piperidine, including 4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine, can serve as ligands for opioid receptors. These compounds exhibit significant binding affinities and selectivity towards the μ-opioid receptor, which is crucial for pain management therapies. The presence of hydroxyl groups in the structure enhances binding interactions, making these derivatives promising candidates for developing new analgesics with fewer side effects compared to traditional opioids .

Cancer Therapy

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The incorporation of difluorophenyl groups has been associated with improved activity against hypopharyngeal tumor cells, suggesting that this compound could be explored further for its anticancer properties .

Neurological Disorders

The compound's ability to inhibit acetylcholinesterase (AChE) positions it as a potential treatment for Alzheimer's disease. By enhancing cholinergic transmission through AChE inhibition, this piperidine derivative may improve cognitive functions in patients suffering from neurodegenerative conditions. Additionally, its antioxidant properties could provide further neuroprotective benefits .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. The presence of the difluorophenyl group significantly influences the compound's interaction with biological targets:

| Structural Feature | Impact on Activity |

|---|---|

| Hydroxyl Group | Enhances binding affinity to opioid receptors |

| Difluorophenyl Substitution | Improves cytotoxicity against cancer cell lines |

| Piperidine Core | Facilitates interaction with AChE and other receptors |

Case Studies

Several studies have documented the efficacy of piperidine derivatives in clinical settings:

- Study on Opioid Ligands : A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives for their binding affinities and agonist activities at opioid receptors. Compounds similar to this compound demonstrated superior selectivity and potency compared to existing opioids .

- Cancer Cell Line Evaluation : In vitro studies conducted on FaDu hypopharyngeal tumor cells revealed that piperidine derivatives exhibited significant cytotoxicity and apoptosis induction, outperforming standard chemotherapeutic agents like bleomycin .

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets in the body. The hydroxyl group allows for hydrogen bonding with biological molecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Fluorine vs. Chlorine Substitution

- 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine (): Replacing fluorine with chlorine increases molecular weight and lipophilicity (Cl has higher atomic radius and lower electronegativity than F). This substitution may enhance membrane permeability but reduce metabolic stability due to stronger carbon-chlorine bonds .

Difluorophenyl Analogues in Other Scaffolds

lists compounds like 4-(3,5-difluorophenyl)phenylacetic acid (CAS 886363-26-4) and 6-(3,5-difluorophenyl)picolinic acid (CAS 1226098-50-5). While these are carboxylic acid derivatives, the 3,5-difluorophenyl motif suggests shared structure-activity relationship (SAR) principles, such as enhanced metabolic stability and receptor affinity compared to non-fluorinated analogues .

Ring System Modifications: Piperidine vs. Piperazine

- (3S)-4-(3,5-Difluorophenyl)-3-methylpiperazine (): Replacing the piperidine ring with a piperazine introduces an additional nitrogen atom, increasing basicity and hydrogen-bonding capacity. This modification is common in CNS drugs (e.g., antipsychotics) to enhance dopamine receptor interactions .

Functional Group Differences

- 4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-isopropylpiperidine (): Replacing the methyl group with isopropyl increases steric bulk, which may reduce off-target interactions but limit solubility.

- Tert-butyl 3-amino-4-(3,5-difluorophenyl)piperidine-1-carboxylate (): The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthesis, a common strategy in peptide and small-molecule drug development.

Structural and Functional Comparison Table

Biological Activity

4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a piperidine ring with a hydroxyl group and a difluorophenyl moiety, has shown promise in various biological applications, particularly in cancer therapy and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H15F2N O, with a molecular weight of approximately 227.25 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity, which may contribute to its biological activity compared to non-fluorinated analogs.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that modifications to the piperidine scaffold can enhance potency against specific cancer cell lines. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer models .

Case Study: Cytotoxicity Evaluation

A recent study assessed the cytotoxic effects of this compound on several human cancer cell lines. The results indicated an IC50 value of approximately 15 µM against HeLa (cervical cancer) cells and 20 µM against MCF-7 (breast cancer) cells, suggesting moderate cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

Neuropharmacological Activity

The compound's structural characteristics suggest potential neuropharmacological effects, particularly as a modulator of neurotransmitter receptors. Similar derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE), making them candidates for Alzheimer's disease therapy. Preliminary studies indicate that this compound may exhibit AChE inhibitory activity .

Mechanism of Action

The interaction with AChE could enhance cholinergic signaling, which is beneficial in neurodegenerative conditions where cholinergic deficits are observed. The compound's binding affinity to AChE was evaluated using kinetic assays, showing a Ki value of approximately 30 nM .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The introduction of fluorine atoms has been shown to enhance binding affinity and selectivity towards biological targets. Comparative studies with similar piperidine derivatives reveal that variations in substituents can significantly alter pharmacological profiles .

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine | C12H15F2NO | Similar fluorinated phenyl group |

| 4-Hydroxy-1-methylpiperidine | C6H13NO | Lacks fluorination; simpler structure |

| N-Methyl-4-piperidinol | C7H17NO | Different substituent pattern |

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-(3,5-Difluorophenyl)-4-hydroxy-1-methylpiperidine?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including solvent selection (e.g., dichloromethane or methanol), temperature (room temperature vs. reflux), and stoichiometry of reagents. For example, intermediates like 3,5-difluorophenyl derivatives may require selective protection of hydroxyl groups to avoid side reactions. Purification via column chromatography or recrystallization in solvents like ethyl acetate can enhance yield and purity. Reaction progress should be monitored using TLC or HPLC, with mobile phases adjusted for resolution (e.g., methanol/sodium acetate buffer systems) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Structural integrity can be confirmed using:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.

- HPLC-UV/MS with a methanol-buffer mobile phase (65:35 ratio, pH 4.6) to assess purity and detect impurities .

- Elemental analysis to validate empirical formulas (e.g., %C, %H, %N matching theoretical values) .

- X-ray crystallography for absolute configuration determination if crystalline derivatives are obtainable.

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Reproducibility hinges on:

- Standardizing reagent sources (e.g., anhydrous conditions for moisture-sensitive steps).

- Documenting precise reaction times, temperatures, and workup protocols (e.g., washing with saturated NaHCO₃ to remove acidic byproducts).

- Validating purity thresholds (>95% via HPLC) and batch-to-batch consistency using validated reference standards .

Advanced Research Questions

Q. How can contradictions in biological activity data across experimental models be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation times). To address this:

- Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to cross-validate target engagement.

- Control for pharmacokinetic factors (e.g., plasma protein binding, metabolic stability) using microsomal assays or hepatocyte models.

- Apply multivariate statistical analysis to isolate confounding variables .

Q. What strategies are effective for elucidating metabolic pathways of this compound in preclinical studies?

- Methodological Answer :

- Radiolabeled tracer studies (e.g., ¹⁴C or ³H isotopes) to track metabolite formation in liver microsomes or in vivo models.

- LC-MS/MS for high-sensitivity detection of phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- CYP enzyme inhibition assays to identify isoforms responsible for metabolism (e.g., CYP3A4, CYP2D6) .

Q. How does stereochemistry at the piperidine ring influence biological activity?

- Methodological Answer : Enantiomers often exhibit divergent receptor-binding profiles. To assess this:

- Synthesize enantiopure derivatives via chiral resolution (e.g., chiral HPLC columns) or asymmetric catalysis.

- Compare in vitro potency (e.g., IC₅₀ values in receptor assays) and in vivo efficacy (e.g., dose-response in animal models) between stereoisomers. Evidence from structurally similar fluorophenyl-piperidine compounds shows cis/trans or R/S configurations can alter 5-HT receptor affinity by >10-fold .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) to model interactions with target receptors (e.g., 5-HT₆ or σ₁ receptors).

- QSAR modeling using descriptors like logP, polar surface area, and hydrogen-bond donor/acceptor counts to predict bioavailability and potency.

- MD simulations to assess conformational stability in lipid bilayers or aqueous environments .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.